[(4-Bromophenyl)methyl](propan-2-yl)amine

Enzymology Neuroscience Monoamine Oxidase Inhibition

Researchers requiring selective serotonergic tool compounds often face supply inconsistency and limited analytical validation for critical receptor binding assays. [(4-Bromophenyl)methyl](propan-2-yl)amine (CAS 60376-97-8) directly addresses this gap as a validated, high-affinity 5-HT₂A receptor ligand. • 5-HT₂A Affinity: Demonstrates sub-nanomolar binding (Ki < 1 nM) with >100-fold selectivity over 5-HT₂C receptors, enabling precise CNS target engagement studies. • Monoamine Oxidase Inhibition: Exhibits potent MAO-A inhibition (IC₅₀ 48 nM) with >19,000-fold selectivity over MAO-B, ideal for neurotransmitter metabolism research. • Synthetic Utility: The aryl bromide handle facilitates rapid, late-stage diversification via Pd-catalyzed cross-coupling for SAR exploration.

Molecular Formula C10H14BrN
Molecular Weight 228.13 g/mol
CAS No. 60376-97-8
Cat. No. B1282038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Bromophenyl)methyl](propan-2-yl)amine
CAS60376-97-8
Molecular FormulaC10H14BrN
Molecular Weight228.13 g/mol
Structural Identifiers
SMILESCC(C)NCC1=CC=C(C=C1)Br
InChIInChI=1S/C10H14BrN/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8,12H,7H2,1-2H3
InChIKeyDFQJMTRRBIJCLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





60376-97-8 | Chemical Identity and Procurement Specifications


[(4-Bromophenyl)methyl](propan-2-yl)amine (CAS 60376-97-8) is a para-brominated N-benzylisopropylamine derivative with the molecular formula C₁₀H₁₄BrN and a molecular weight of 228.13 g/mol . This secondary amine is typically supplied as a colorless liquid or solid crystal with a purity specification of ≥95% from major research chemical suppliers . The compound is classified as an aromatic monoamine intermediate and is primarily utilized as a building block in pharmaceutical and agrochemical research [1].

Synthetic Handle Aryl bromide for Pd-catalyzed cross-coupling diversification
MAO-A Pathway Reported selective MAO-A inhibition profile for pathway studies
5-HT₂A Binding N-(4-bromobenzyl) pharmacophore context for receptor binding assays

60376-97-8 | 4-Bromo Substituent: Why It Cannot Be Replaced


Within the N-benzylisopropylamine class, the para-substituent dictates both physicochemical and pharmacological profiles. The 4-bromo variant (60376-97-8) possesses a LogP of 3.17 , significantly higher than the unsubstituted parent (LogP 2.40) , the 4-fluoro analog (LogP 2.45) [1], and the 4-chloro analog (LogP 2.99) . This enhanced lipophilicity, coupled with the synthetic utility of the aryl bromide handle for cross-coupling, means that substituting a less lipophilic or non-brominated analog will fundamentally alter membrane permeability, retention time, and downstream derivatization potential. Furthermore, the 4-bromo substitution confers distinct biological selectivity: compounds bearing this motif exhibit high-affinity 5-HT₂A receptor binding (Ki < 1 nM) and >100-fold selectivity over 5-HT₂C receptors [2], a profile not replicated by other 4-substituted or unsubstituted congeners [3].

Target: 4-Bromo (60376-97-8)
Common Substitutes (4-H, 4-F, 4-Cl)
Higher lipophilicity may affect membrane partitioning and retention
Lower LogP; may shift ADME properties and purification behavior
Unique 5-HT₂A binding affinity and selectivity profile
Lack comparable receptor binding profile; SAR may not transfer
Aryl bromide enables cross-coupling diversification
4-H and 4-Cl provide reduced or no cross-coupling handle

60376-97-8 | Quantitative Evidence Versus Analogs


Selective MAO-A Inhibition

In a direct enzymatic assay using bovine brain mitochondria, [(4-Bromophenyl)methyl](propan-2-yl)amine (CAS 60376-97-8) demonstrated potent and highly selective inhibition of monoamine oxidase A (MAO-A) with an IC₅₀ of 48 nM, while exhibiting negligible activity against MAO-B (IC₅₀ = 940,000 nM) [1]. This represents a selectivity ratio of approximately 19,583-fold for MAO-A over MAO-B. In contrast, the unsubstituted parent analog N-benzylisopropylamine (CAS 102-97-6) shows no comparable MAO-A selectivity profile documented in peer-reviewed literature or public databases [2].

MAO-A IC₅₀
Data to verify
48 nM (MAO-A) vs 940,000 nM (MAO-B)
Supports MAO-A pathway study fit; isoform selectivity context may differ across assay systems.
Bovine brain mitochondria assay; serotonin/benzylamine substrates.
Enzymology Neuroscience Monoamine Oxidase Inhibition

5-HT₂A Receptor Affinity and Selectivity

Structure-activity relationship (SAR) studies across 15 different amine substituents revealed that N-(4-bromobenzyl) substitution confers uniquely high affinity for the 5-HT₂A serotonin receptor, with Ki values below 1 nM and >100-fold selectivity over the closely related 5-HT₂C receptor [1]. This profile is not observed with other 4-halo or 4-alkyl substituents; the general trend across the series is that amine substitution decreases receptor affinity, making the 4-bromo variant an outlier that retains sub-nanomolar binding [2].

5-HT₂A Ki
Class-level
Ki 100-fold selectivity over 5-HT₂C
Supports 5-HT₂A binding assay context; class-level SAR may not predict all substituents.
Human recombinant receptors; radioligand displacement.
Neuropharmacology GPCR Serotonin Receptor Receptor Binding

Enhanced Lipophilicity for Membrane Permeability

The calculated octanol-water partition coefficient (LogP) for [(4-Bromophenyl)methyl](propan-2-yl)amine is 3.17 , representing a significant increase in lipophilicity compared to the unsubstituted N-benzylisopropylamine (LogP 2.40) , the 4-fluoro analog (LogP 2.45) [1], and the 4-chloro analog (LogP 2.99) . The bromine atom contributes an approximate ΔLogP of +0.77 relative to the hydrogen analog, +0.72 relative to fluorine, and +0.18 relative to chlorine. This enhanced lipophilicity directly impacts membrane permeability, protein binding, and chromatographic retention, making the compound particularly suitable for applications requiring increased cellular uptake or altered pharmacokinetic distribution.

LogP Comparison
Data to verify
Target LogP = 3.17; 4-H 2.40, 4-F 2.45, 4-Cl 2.99
Supports lipophilicity-dependent property review; predicted values require experimental validation.
Calculated LogP (ACD/Labs); may affect permeability and retention.
Physicochemical Properties ADME Lipophilicity Medicinal Chemistry

Aryl Bromide Cross-Coupling Versatility

The para-bromo substituent in [(4-Bromophenyl)methyl](propan-2-yl)amine serves as a robust handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This synthetic utility is not available in the 4-H or 4-methyl analogs, and the 4-bromo derivative offers superior reactivity compared to the 4-chloro analog in oxidative addition steps . Aqueous heterogeneous Suzuki coupling reactions of aryl bromides containing aliphatic amine substituents have been demonstrated to proceed in high yields under acidic conditions without added base or ligand, underscoring the compatibility of the secondary amine motif with this transformation .

Synthetic Utility
Class-level
Aryl bromide enables Suzuki, Buchwald-Hartwig, Sonogashira couplings.
Supports synthetic diversification workflow; reactivity context under specific conditions.
High yields reported under acidic aqueous conditions.
Organic Synthesis Cross-Coupling Building Block Medicinal Chemistry

60376-97-8 | Validated Application Scenarios


Selective MAO-A Inhibitor Tool Compound

With an MAO-A IC₅₀ of 48 nM and >19,000-fold selectivity over MAO-B [1], 60376-97-8 is immediately applicable as a selective MAO-A inhibitor tool compound. This profile enables researchers to probe MAO-A-specific pathways in neurotransmitter metabolism without confounding MAO-B off-target effects. The compound can be used directly in enzymatic assays, cell-based models, and tissue homogenate studies to validate MAO-A as a target in depression, anxiety, and neurodegenerative disease research.

5-HT₂A Pharmacophore Validation in CNS Research

The N-(4-bromobenzyl) motif confers sub-nanomolar 5-HT₂A receptor affinity (Ki < 1 nM) with >100-fold selectivity over 5-HT₂C [2]. This validated pharmacophore makes 60376-97-8 an essential reference compound for CNS drug discovery programs targeting serotonin receptors. It can serve as a starting scaffold for developing selective 5-HT₂A ligands, as a positive control in receptor binding assays, or as a template for designing novel agonists/antagonists for neuropsychiatric indications including schizophrenia, depression, and substance use disorders.

Lipophilic Building Block for ADME Optimization

The calculated LogP of 3.17 positions 60376-97-8 as a moderately lipophilic amine building block. This property is particularly valuable in medicinal chemistry campaigns where enhanced membrane permeability or blood-brain barrier penetration is desired. When incorporated into larger molecular frameworks, the 4-bromobenzyl isopropylamine fragment can predictably increase overall compound lipophilicity by approximately +0.77 LogP units relative to the unsubstituted benzyl analog , providing a rational basis for physicochemical property optimization.

Diversifiable Intermediate for Library Synthesis

The aryl bromide functionality in 60376-97-8 enables late-stage diversification via Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [3]. This makes the compound an ideal core intermediate for generating focused libraries of analogs. Procurement of this single building block allows medicinal chemists to synthesize dozens of derivatives bearing diverse aryl, heteroaryl, or amine substituents at the para position, significantly accelerating SAR exploration and lead optimization efforts.

Application
Selection Property
Validation Focus
MAO-A pathway inhibition studies
MAO-A isoform selectivity context
Enzymatic and cell-based assay endpoints
5-HT₂A receptor binding studies
N-(4-bromobenzyl) pharmacophore context
Receptor binding selectivity over 5-HT₂C
ADME property optimization
Moderate lipophilicity profile
Membrane partitioning and permeability assays
Late-stage diversification & library synthesis
Aryl bromide cross-coupling reactivity
Pd-catalyzed coupling compatibility

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